2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C16H17NO4S It is characterized by the presence of a benzyl group, a 4-methylphenylsulfonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves the reaction of benzylamine with 4-methylbenzenesulfonyl chloride to form an intermediate, which is then reacted with 2-chlorobenzoic acid. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines.
Scientific Research Applications
2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. The benzyl and benzoic acid moieties can also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(toluol-4-sulfonyl)-glycine
- N-p-Toluolsulfonyl-N-benzyl-glycine
- 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid
Uniqueness
2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-16-11-13-18(14-12-16)27(25,26)22(15-17-7-3-2-4-8-17)20-10-6-5-9-19(20)21(23)24/h2-14H,15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUGBTSLLMKBBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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